![molecular formula C15H18BrN3O3S2 B3032425 7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide CAS No. 1714146-64-1](/img/structure/B3032425.png)
7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide
Overview
Description
7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide is a useful research compound. Its molecular formula is C15H18BrN3O3S2 and its molecular weight is 432.4. The purity is usually 95%.
BenchChem offers high-quality 7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bromodomain Inhibition and Epigenetics
I-BRD9 is a selective chemical probe that targets the bromodomain-containing protein 9 (BRD9). Bromodomains are critical for epigenetic regulation, specifically in chromatin remodeling. By inhibiting BRD9, I-BRD9 modulates gene expression and may impact cellular processes related to cancer, immune response, and other diseases .
Oncology Research
In oncology, I-BRD9 has shown promise as a potential therapeutic agent. Its selectivity for BRD9 makes it an attractive candidate for disrupting cancer cell growth. Researchers have investigated its effects on various cancer cell lines, including lung cancer (A549 and NCI-H460). Notably, I-BRD9 exhibited significant proliferation inhibition in these cells, comparable to or even surpassing positive-control drugs like gefitinib .
Structural Insights and Medicinal Chemistry
Understanding the structural basis of I-BRD9’s interaction with BRD9 is crucial. Researchers analyze its binding mode, conformational changes, and key residues involved. This knowledge informs medicinal chemistry efforts, aiding in the design of optimized BRD9 inhibitors with improved pharmacological properties.
Mechanism of Action
Target of Action
The primary target of this compound, also known as I-BRD9, is the bromodomain-containing protein 9 (BRD9) . BRD9 is a member of the chromatin remodeling SWI/SNF BAF complex, which plays a fundamental role in gene expression regulation .
Mode of Action
I-BRD9 acts as a selective cellular chemical probe for BRD9 . It interacts with BRD9, inhibiting its function and leading to changes in gene expression regulation .
Biochemical Pathways
The inhibition of BRD9 by I-BRD9 affects the chromatin remodeling pathways . This can lead to changes in the transcription of genes regulated by the SWI/SNF BAF complex .
Pharmacokinetics
It is known that the compound is soluble in water to 300um , suggesting good bioavailability. The compound is stable as a solid in the dark at -20°C .
Result of Action
The result of I-BRD9’s action is the inhibition of BRD9, leading to changes in gene expression regulation . This can have various molecular and cellular effects, depending on the specific genes affected .
properties
IUPAC Name |
7-bromo-N'-(1,1-dioxothian-4-yl)-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O3S2/c1-2-19-8-11(16)13-10(15(19)20)7-12(23-13)14(17)18-9-3-5-24(21,22)6-4-9/h7-9H,2-6H2,1H3,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJMPQGOIUURDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801105136 | |
Record name | Thieno[3,2-c]pyridine-2-carboximidamide, 7-bromo-5-ethyl-4,5-dihydro-4-oxo-N-(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801105136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1714146-64-1 | |
Record name | Thieno[3,2-c]pyridine-2-carboximidamide, 7-bromo-5-ethyl-4,5-dihydro-4-oxo-N-(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1714146-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno[3,2-c]pyridine-2-carboximidamide, 7-bromo-5-ethyl-4,5-dihydro-4-oxo-N-(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801105136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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